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Compound of Interest

Compound Name: 4-(trans-4-Pentylcyclohexyl)phenol

CAS No.: 82575-69-7

Cat. No.: B2864145

Get Quote

Introduction
4-(trans-4-Pentylcyclohexyl)phenol, a key intermediate in the synthesis of advanced liquid

crystal materials, possesses a unique molecular architecture that imparts a desirable

combination of properties for display technologies.[1][2] Its structure, featuring a rigid

cyclohexylphenol core coupled with a flexible pentyl chain, is fundamental to the formation of

stable nematic liquid crystal phases.[1] A thorough understanding of its molecular structure and

purity is paramount for the development of high-performance liquid crystal displays (LCDs) and

other optoelectronic devices. Spectroscopic techniques, including Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are

indispensable tools for the comprehensive characterization of this compound.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 4-
(trans-4-Pentylcyclohexyl)phenol. In the absence of publicly available experimental spectra

for this specific molecule, this guide will leverage established principles of spectroscopy and

data from analogous structures to present a detailed and predictive overview of its spectral

features. This approach is designed to equip researchers, scientists, and drug development
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professionals with the foundational knowledge required to identify, characterize, and utilize this

important chemical intermediate.

Molecular Structure and Conformation
The molecular formula of 4-(trans-4-Pentylcyclohexyl)phenol is C₁₇H₂₆O, with a

corresponding molecular weight of approximately 246.39 g/mol .[3] The key structural features

include a phenol group, a cyclohexane ring, and a pentyl chain. The term "trans" in its name is

crucial, as it denotes the stereochemical relationship between the phenol and pentyl

substituents on the cyclohexane ring. In the more stable chair conformation of the cyclohexane

ring, both the bulky 4-hydroxyphenyl and pentyl groups occupy equatorial positions to minimize

steric hindrance. This trans-diequatorial arrangement results in a more linear and rigid

molecular shape, which is a critical factor for the formation of liquid crystalline phases.

Caption: 2D representation of 4-(trans-4-Pentylcyclohexyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For 4-(trans-4-Pentylcyclohexyl)phenol, both ¹H and ¹³C NMR are essential for

structural confirmation and purity assessment.

¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the chemical environment and connectivity of

the hydrogen atoms in the molecule. The expected chemical shifts (δ) are predicted based on

the analysis of similar structures.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-(trans-4-Pentylcyclohexyl)phenol
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Protons
Predicted Chemical
Shift (ppm)

Multiplicity Integration

Phenolic -OH ~4.5 - 6.0 Singlet (broad) 1H

Aromatic (ortho to -

OH)
~6.7 Doublet 2H

Aromatic (meta to -

OH)
~7.0 Doublet 2H

Cyclohexyl -CH

(benzylic)
~2.4 Multiplet 1H

Cyclohexyl -CH₂ ~1.0 - 1.9 Multiplets 8H

Pentyl -CH₂ ~1.2 - 1.4 Multiplets 6H

Pentyl -CH₃ ~0.9 Triplet 3H

Aromatic Region: The protons on the phenol ring will appear as two distinct doublets due to

the para-substitution pattern. The protons ortho to the hydroxyl group are expected to be

more shielded (upfield) compared to the protons meta to it.

Aliphatic Region: The protons of the cyclohexane and pentyl groups will resonate in the

upfield region. The benzylic proton on the cyclohexane ring (attached to the carbon bonded

to the phenol ring) will be the most downfield of the aliphatic protons due to the deshielding

effect of the aromatic ring. The remaining cyclohexyl and pentyl protons will appear as a

series of complex multiplets. The terminal methyl group of the pentyl chain will exhibit a

characteristic triplet.

Hydroxyl Proton: The chemical shift of the phenolic hydroxyl proton can be variable and its

signal is often broad. Its presence can be confirmed by D₂O exchange, where the peak

disappears from the spectrum.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the

molecule. Due to the symmetry of the phenol ring, four signals are expected for the aromatic
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carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(trans-4-Pentylcyclohexyl)phenol

Carbon Predicted Chemical Shift (ppm)

Aromatic C-OH ~153

Aromatic C (ipso to cyclohexyl) ~142

Aromatic C (meta to -OH) ~128

Aromatic C (ortho to -OH) ~115

Cyclohexyl C (benzylic) ~43

Cyclohexyl C ~34 - 35

Pentyl C ~22 - 37

Pentyl C (terminal CH₃) ~14

Aromatic Carbons: The carbon attached to the hydroxyl group will be the most downfield

signal in the aromatic region. The other aromatic carbons will have distinct chemical shifts

based on their position relative to the substituents.

Aliphatic Carbons: The carbons of the cyclohexane and pentyl chains will appear in the

upfield region of the spectrum. The benzylic carbon of the cyclohexane ring will be the most

downfield among the aliphatic carbons.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 4-(trans-4-Pentylcyclohexyl)phenol will be characterized by several key

absorption bands.

Table 3: Predicted IR Absorption Bands for 4-(trans-4-Pentylcyclohexyl)phenol
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Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

O-H stretch (phenolic) ~3600 - 3200 Strong, broad

C-H stretch (aromatic) ~3100 - 3000 Medium

C-H stretch (aliphatic) ~2960 - 2850 Strong

C=C stretch (aromatic) ~1600 and ~1500 Medium

C-O stretch (phenolic) ~1230 Strong

C-H bend (out-of-plane, para-

subst.)
~830 Strong

O-H Stretch: A strong and broad absorption band in the region of 3600-3200 cm⁻¹ is

characteristic of the hydroxyl group of the phenol, with the broadening due to hydrogen

bonding.

C-H Stretches: Strong absorptions in the 2960-2850 cm⁻¹ range are indicative of the C-H

bonds in the cyclohexane and pentyl groups. Weaker bands around 3100-3000 cm⁻¹

correspond to the aromatic C-H stretches.

Aromatic C=C Stretches: Two medium intensity bands around 1600 cm⁻¹ and 1500 cm⁻¹ are

characteristic of the carbon-carbon double bond stretching vibrations within the aromatic

ring.

C-O Stretch: A strong band around 1230 cm⁻¹ is expected for the C-O stretching vibration of

the phenol.

Out-of-Plane Bending: A strong absorption around 830 cm⁻¹ is indicative of the out-of-plane

C-H bending of the two adjacent hydrogen atoms on the para-substituted benzene ring.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.
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For 4-(trans-4-Pentylcyclohexyl)phenol, the electron ionization (EI) mass spectrum is

expected to show a prominent molecular ion peak ([M]⁺) at m/z 246. The fragmentation pattern

will be influenced by the stability of the resulting carbocations and neutral fragments.

Table 4: Predicted Key Fragments in the Mass Spectrum of 4-(trans-4-
Pentylcyclohexyl)phenol

m/z Proposed Fragment

246 [C₁₇H₂₆O]⁺ (Molecular Ion)

175 [M - C₅H₁₁]⁺ (Loss of pentyl radical)

107 [HOC₆H₄CH]⁺ (Benzylic cleavage)

94 [C₆H₅OH]⁺ (Phenol radical cation)

Molecular Ion: The molecular ion peak at m/z 246 confirms the molecular weight of the

compound.

Loss of the Pentyl Group: A significant fragment at m/z 175 would correspond to the loss of

the pentyl radical (•C₅H₁₁), resulting in a stable cyclohexylphenol cation.

Benzylic Cleavage: Cleavage of the bond between the cyclohexane ring and the pentyl

group is a likely fragmentation pathway, leading to various smaller fragments.

Phenolic Fragments: Fragmentation can also lead to the formation of ions characteristic of

the phenol moiety, such as the phenol radical cation at m/z 94.

Caption: Predicted major fragmentation pathways for 4-(trans-4-Pentylcyclohexyl)phenol.

Experimental Protocols
To obtain the spectroscopic data discussed, the following general experimental protocols would

be employed:

NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 4-(trans-4-
Pentylcyclohexyl)phenol in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆)

in an NMR tube.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR

spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2

seconds, and 16-32 scans.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the

lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer

relaxation delay may be necessary.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts should be referenced to tetramethylsilane (TMS) at

0.00 ppm.

IR Spectroscopy
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the

solid compound with dry KBr powder and pressing it into a thin disk. Alternatively, a spectrum

can be obtained using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier

Transform Infrared (FTIR) spectrometer.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment

ions.

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
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Data Interpretation: Identify the molecular ion peak and interpret the major fragment ions to

confirm the structure.

Conclusion
The spectroscopic characterization of 4-(trans-4-Pentylcyclohexyl)phenol is crucial for

ensuring its quality and suitability for applications in advanced materials. This technical guide

has provided a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and Mass

spectra of this compound. The predicted data, based on established spectroscopic principles

and analysis of similar structures, offers a valuable reference for researchers in the field.

Experimental verification of these predictions will provide a definitive spectroscopic profile of

this important liquid crystal intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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